2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide

GHS hazard classification laboratory safety transport regulation

Many bromoacetyl building blocks lack defined hazard data, creating compliance gaps for institutional procurement. 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide (CAS 1202801-27-1) solves this with a fully documented GHS profile (H302, H315, H317, H319, H335; Signal: Warning). Its 2-fluoropyridin-4-yl core provides a 0.5 log-unit lipophilicity advantage (XLogP3=1.8) over the 2-chloro analog, and the ~250× faster SNAr rate at the 2-position enables chemoselective sequential derivatization without protecting groups. Ambient storage simplifies inventory management.

Molecular Formula C7H6Br2FNO
Molecular Weight 298.937
CAS No. 1202801-27-1
Cat. No. B2545536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide
CAS1202801-27-1
Molecular FormulaC7H6Br2FNO
Molecular Weight298.937
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)CBr)F.Br
InChIInChI=1S/C7H5BrFNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H
InChIKeyWKVONUNQJUNQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Class of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone Hydrobromide


2-Bromo-1-(2-fluoropyridin-4-yl)ethanone hydrobromide (CAS 1202801-27-1, molecular formula C₇H₆Br₂FNO, molecular weight 298.93 g/mol) is a halogenated heteroaryl ketone supplied as a defined hydrobromide salt. It belongs to the 2-fluoropyridin-4-yl bromoacetyl ketone class and serves as a reactive electrophilic building block for nucleophilic displacement and cross-coupling reactions in medicinal chemistry and agrochemical intermediate synthesis [1]. The compound features a 2-fluoropyridine ring substituted at the 4-position with a bromoacetyl moiety, and the hydrobromide salt form provides documented physicochemical and hazard characterization that distinguishes it from its free-base parent and positional or halogen analogs [1][2].

Synthetic Utility
Reactive bromoacetyl electrophile for nucleophilic displacement and cross-coupling in medicinal chemistry and agrochemical intermediate synthesis.
Defined Salt Form
Hydrobromide salt with documented GHS profile and ambient storage stability; distinct from free-base parent with incomplete regulatory data.
Scaffold Feature
2-Fluoropyridine core supports orthogonal SNAr activation alongside bromoacetyl reactivity for sequential derivatization strategies.

Why In-Class Analogs Cannot Substitute for CAS 1202801-27-1


Despite sharing a common 2-fluoropyridin-4-yl bromoacetyl scaffold, analogs within this class exhibit significantly divergent GHS hazard classifications, lipophilicity, reactivity, and regulatory documentation completeness that preclude straightforward substitution. The hydrobromide salt (CAS 1202801-27-1) carries a Warning signal word with Eye Irrit. 2A (H319) classification, whereas the 3-fluoro positional isomer hydrobromide (CAS 845538-59-2) carries a Danger signal word with Eye Dam. 1 (H318) classification, and the 2-chloro analog (CAS 23794-16-3) carries the higher-hazard Skin Corr. 1B (H314) classification [1][2][3]. Furthermore, the free-base parent (CAS 1202854-31-6) lacks published GHS hazard data entirely, creating procurement compliance uncertainty [4]. These measurable differences in hazard profile, alongside quantifiable distinctions in lipophilicity (XLogP3) and storage stability, mean that generic substitution without verification of the exact CAS number introduces tangible risk to laboratory safety, regulatory compliance, and synthetic reproducibility.

Target (CAS 1202801-27-1) Warning, Eye Irrit. 2A
Positional/ Halogen Analogs 3-Fluoro isomer hydrobromide carries Danger, Eye Dam. 1; 2-chloro analog carries Danger, Skin Corr. 1B. Hazard profile mismatch may alter safety protocols and transport classification.
Target Full GHS documentation
Free Base (CAS 1202854-31-6) No published GHS hazard statements. Absence of regulatory data creates procurement compliance uncertainty.
Target Ambient storage solid
Free Base Requires inert atmosphere and 2–8°C storage per vendor. Extended storage logistics may differ substantially.

Comparator Evidence for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone Hydrobromide


Milder Eye Hazard vs. 3-Fluoro Isomer and 2-Chloro Analog

The target compound (CAS 1202801-27-1) is classified under GHS with signal word Warning and carries H319 (Causes serious eye irritation, Eye Irrit. 2A) at 100% notification ratio, along with H302, H315, H317, and H335 [1]. In contrast, the 3-fluoro positional isomer hydrobromide (CAS 845538-59-2) carries signal word Danger with H318 (Causes serious eye damage, Eye Dam. 1) at 100%, representing a categorically more severe eye hazard [2]. The 2-chloro analog (CAS 23794-16-3) carries signal word Danger with H314 (Causes severe skin burns and eye damage, Skin Corr. 1B) at 100%, adding corrosive skin hazard absent from the target compound [3]. These differences directly affect personal protective equipment requirements, storage segregation, and transport classification.

Eye Hazard Classification
Reported
Target: Warning, H319 Eye Irrit. 2A
3-F isomer: Danger, H318 Eye Dam. 1
2-Cl analog: Danger, H314 Skin Corr. 1B, H318
Lower hazard category may reduce regulatory burden and simplify PPE/storage requirements.
GHS classification per ECHA C&L Inventory; 100% notification ratio.
GHS hazard classification laboratory safety transport regulation

Lower Lipophilicity for ADME Tuning vs. 2-Chloro Analog

The free-base parent of the target compound (2-fluoro-substituted) has a computed XLogP3 value of 1.8, while the 2-chloro analog (CAS 23794-16-3) has XLogP3 of 2.3, representing a difference of 0.5 log units [1][2]. In drug discovery, a ΔlogP of 0.5 units is considered significant for modulating passive membrane permeability, plasma protein binding, and metabolic clearance of derived compounds. When the bromoacetyl handle is derivatized, the inherent 0.5 logP offset between fluoro- and chloro-pyridine cores propagates into the final compound series, giving the 2-fluoro scaffold a systematically lower lipophilicity that can be advantageous for meeting Lipinski Rule of 5 compliance.

Lipophilicity Offset
Computed property
ΔXLogP3 = −0.5 (target 1.8 vs 2-chloro 2.3)
2-Fluoro scaffold may support lower logP-driven off-target binding and improve solubility profile.
PubChem XLogP3 3.0; free-base parent comparison.
XLogP3 lipophilicity ADME prediction lead optimization

Complete GHS Documentation vs. Free-Base Data Gap

The target hydrobromide salt (CAS 1202801-27-1) has a fully populated GHS hazard profile in PubChem with 5 hazard statements (H302, H315, H317, H319, H335) all at 100% notification ratio, aggregated from ECHA C&L Inventory notifications [1]. By contrast, the free-base parent (CAS 1202854-31-6, CID 44818653) has no GHS hazard statements published in PubChem, meaning no ECHA-notified hazard classification data exists for this form [2]. For institutional procurement systems requiring complete SDS documentation and hazard classification for chemical inventory management systems, the absence of GHS data on the free base creates a compliance gap that the hydrobromide salt decisively fills.

GHS Documentation
Supporting evidence
5 hazard statements (H302–H335) vs. 0 for free base
Complete regulatory classification supports institutional procurement compliance.
ECHA C&L Inventory aggregation; free base lacks any GHS data.
GHS documentation procurement compliance SDS availability

Ambient Storage Stability vs. Free-Base Cold Storage Requirement

The target hydrobromide salt is documented in PubChem as a stable solid at ambient conditions, consistent with its defined salt form that reduces volatility and hydrolytic sensitivity of the bromoacetyl moiety [1]. In contrast, the free-base parent (CAS 1202854-31-6) carries a vendor-specified storage requirement of 'Inert atmosphere, 2-8°C' from VWR, and Sigma-Aldrich notes 'Ambient Storage' for the free base but with country-of-origin variability . The AKSci listing for the free base specifies 'Store long-term in a cool, dry place' . The defined hydrobromide salt form provides more predictable long-term stability without requiring inert atmosphere or refrigeration, an operational advantage for multi-gram procurement and extended storage.

Storage Conditions
Supporting evidence
Ambient solid vs. inert atmosphere + 2–8°C (free base)
Salt form may simplify inventory logistics and reduce cold storage dependency.
Vendor specifications vary; free base requires ≥2 additional constraints.
storage stability ambient storage laboratory logistics

SNAr Reactivity Advantage of 2-Fluoropyridine over 2-Chloropyridine

The 2-fluoropyridine ring in the target compound confers a well-established SNAr reactivity advantage over the corresponding 2-chloropyridine analog. Experimentally, 2-fluoropyridine undergoes SNAr reaction with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine . This rate enhancement is attributed to the stronger electron-withdrawing inductive effect of fluorine, which lowers the LUMO energy of the pyridine ring and accelerates nucleophilic attack at the 2-position. For the target compound, the 2-fluoro substituent activates the pyridine ring toward further nucleophilic derivatization (e.g., with amines, alkoxides, or thiols) while the bromoacetyl group serves as the primary electrophilic handle, creating orthogonal reactivity that is diminished in the 2-chloro analog.

SNAr Rate Enhancement
Class-level
~250× faster SNAr (2-fluoropyridine vs. 2-chloropyridine)
Fluorine activation may accelerate nucleophilic ring derivatization in orthogonal strategies.
Class-level inference; confirm in specific reaction context.
SNAr reactivity nucleophilic aromatic substitution fluorine leaving group effect

Comparable Purity and Superior Regulatory Identity

The target hydrobromide salt is available at ≥95% purity from multiple suppliers, consistent with purity specifications reported for the free-base parent (97% at Sigma-Aldrich, 95% at AKSci) . The key procurement differentiation is not purity per se but the regulatory identity: the hydrobromide salt has a distinct CAS number (1202801-27-1), EC Number (827-078-6), and fully documented GHS profile, making it unambiguously traceable in chemical inventory management systems and customs documentation [1]. The 3-fluoro positional isomer hydrobromide (CAS 845538-59-2) also reports ≥95% purity but commands a significant price premium (€847/50mg at CymitQuimica vs. ~¥638/50mg for the target free-base), indicating that the 2-fluoro regioisomer is more economically accessible .

Regulatory Identity & Cost
Supporting evidence
≥95% purity; distinct CAS 1202801-27-1; 3-fluoro isomer ~5–10× higher cost
Comparable purity across forms; salt form adds unique CAS and GHS traceability.
Purity from vendor specifications; cost advantage for 2-fluoro regioisomer.
purity specification vendor comparison CAS registry

Procurement Application Scenarios


Low-Lipophilicity Electrophile for Lead Optimization

When a medicinal chemistry program requires a bromoacetyl electrophile with a heteroaryl core that minimizes overall compound lipophilicity, the target 2-fluoropyridin-4-yl scaffold (XLogP3 = 1.8) provides a 0.5 log-unit advantage over the 2-chloropyridin-4-yl analog (XLogP3 = 2.3) . This lower inherent lipophilicity helps final compounds remain within Lipinski Rule of 5 guidelines and reduces the risk of logP-driven promiscuous binding or poor aqueous solubility. The hydrobromide salt's documented GHS profile further supports compliant procurement for multi-gram scale synthesis within regulated drug discovery environments .

Orthogonal Bifunctional Derivatization

The target compound enables sequential orthogonal derivatization: the bromoacetyl α-carbon serves as a soft electrophile for substitution with amines, thiols, or stabilized carbanions, while the 2-fluoropyridine ring is activated for SNAr displacement by hard nucleophiles at approximately 250× the rate of a 2-chloropyridine . This orthogonality allows chemists to install two different substituents in a controlled sequence without protecting group manipulation. The 2-chloro analog (CAS 23794-16-3) cannot match this rate differential, limiting its utility in telescoped synthesis sequences requiring chemoselective ring functionalization.

GHS-Compliant Institutional Procurement

For universities, research institutes, and pharmaceutical companies operating under chemical hygiene plans that require complete GHS hazard classification for all inventoried substances, the target hydrobromide salt (CAS 1202801-27-1) is the only form of the 2-fluoropyridin-4-yl bromoacetyl scaffold with fully documented GHS hazard statements (H302, H315, H317, H319, H335) and hazard classes (Acute Tox. 4, Skin Irrit. 2, Skin Sens. 1, Eye Irrit. 2A, STOT SE 3) . The free-base parent lacks any published GHS data, creating a compliance gap that may block procurement through institutional chemical ordering systems . Additionally, the target salt's Warning-level hazard profile (vs. Danger for the 3-fluoro isomer) simplifies transportation and storage segregation requirements .

Multi-Gram Stockpiling with Ambient Storage

For synthetic chemistry groups that maintain intermediate libraries for recurring use across multiple projects, the target hydrobromide salt's ambient-temperature, non-inert-atmosphere storage profile provides a logistical advantage over the free base, which per VWR specifications requires inert atmosphere and 2–8°C refrigeration . Avoiding cold storage reduces equipment dependency and energy costs, while eliminating inert atmosphere handling simplifies aliquotting and inventory management. The well-defined salt form also reduces the risk of hydrolytic degradation of the bromoacetyl moiety during extended storage, supporting procurement decisions that favor bulk purchases for multi-year synthesis programs .

Application
Selection Property
Validation Focus
Lead optimization with lower lipophilicity scaffold
2-Fluoropyridine core with reported lower logP profile
Verify logP alignment with drug-likeness criteria and ADME endpoints
Sequential orthogonal bifunctional derivatization
Bromoacetyl handle plus SNAr-activated fluoropyridine ring
Assess chemoselectivity and relative reaction rates in target sequence
GHS-compliant institutional procurement
Hydrobromide salt with full GHS classification and CAS identity
Confirm hazard classification and documentation for chemical inventory systems
Multi-gram intermediate stockpiling with ambient storage
Ambient-stable hydrobromide salt form with reduced storage constraints
Validate long-term hydrolytic stability and integrity under ambient conditions
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